molecular formula C11H15Cl B15256377 1-(1-Chlorobutan-2-yl)-4-methylbenzene

1-(1-Chlorobutan-2-yl)-4-methylbenzene

Cat. No.: B15256377
M. Wt: 182.69 g/mol
InChI Key: DGKIWZYEVYCLSR-UHFFFAOYSA-N
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Description

1-(1-Chlorobutan-2-yl)-4-methylbenzene is a chlorinated aromatic compound characterized by a toluene backbone substituted with a 1-chlorobutan-2-yl group. Structurally, the chlorine atom is positioned on the first carbon of a four-carbon chain (butane), which is attached to the aromatic ring at the second carbon. This arrangement introduces both steric and electronic effects, influencing its reactivity and physical properties.

The compound’s applications are likely tied to its role as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, given the prevalence of chlorinated aromatics in these fields .

Properties

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

IUPAC Name

1-(1-chlorobutan-2-yl)-4-methylbenzene

InChI

InChI=1S/C11H15Cl/c1-3-10(8-12)11-6-4-9(2)5-7-11/h4-7,10H,3,8H2,1-2H3

InChI Key

DGKIWZYEVYCLSR-UHFFFAOYSA-N

Canonical SMILES

CCC(CCl)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-Chlorobutan-2-yl)-4-methylbenzene typically involves the chlorination of 1-butanol to form 1-chlorobutan-2-ol, followed by a Friedel-Crafts alkylation reaction with toluene. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in the chlorobutan-2-yl group serves as a good leaving group, enabling nucleophilic substitution. These reactions typically proceed under polar protic or aprotic conditions:

  • Mechanism : The nucleophile attacks the electrophilic carbon adjacent to chlorine, displacing the Cl⁻ ion.

  • Reagents : Sodium hydroxide (NaOH), Grignard reagents (e.g., RMgX), or amines (e.g., NH₃).

  • Conditions : Elevated temperatures (60–100°C) or catalytic bases.

Example : Reaction with sodium methoxide (NaOMe) in methanol yields a methoxy-substituted derivative.

Elimination Reactions

Elimination occurs via dehydrohalogenation, forming alkenes by removing the chlorine atom and a neighboring hydrogen:

  • Mechanism : A strong base abstracts a β-hydrogen, leading to the formation of a double bond.

  • Reagents : Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOt-Bu).

  • Conditions : High temperatures (80–120°C) in ethanol or non-polar solvents.

Example : Treatment with NaOEt produces 1-(buten-2-yl)-4-methylbenzene.

Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions expand the compound’s utility in organic synthesis:

  • Suzuki Coupling : The chlorine can be replaced by aryl or alkenyl groups using palladium catalysts.

  • Grignard Reagents : Alkylation or arylation via organometallic intermediates.

Example : A palladium-mediated coupling with phenylboronic acid yields biaryl derivatives.

Azide Chemistry

Reactions involving trimethylsilyl azide (TMSN₃) introduce azide functionality, enabling click chemistry applications:

  • Mechanism : The chlorine is replaced by an azide group under nitrogen atmosphere.

  • Conditions : 60–100°C in methanol, catalyzed by copper(I) complexes .

Example : Reaction with TMSN₃ forms the azide intermediate, which can undergo Huisgen cycloaddition .

Thermochemical Data

Key thermodynamic parameters for reactions involving this compound:

Reaction ΔrH° (kJ/mol) ΔrG° (kJ/mol) Method Reference
Protonation of chlorobenzenide ion1565 ± 8.81535 ± 8.4G+TS
Reaction with C₁₃H₁₉Cl-0.72 ± 0.50Eqk

These data highlight the exothermic nature of certain substitution reactions and the stability of intermediates .

Biological Activity

1-(1-Chlorobutan-2-yl)-4-methylbenzene, commonly referred to as 4-chlorotoluene, is an aromatic compound with significant industrial applications. Its structure features a chlorine atom at the para position relative to a methyl group on the benzene ring, along with a butyl chain containing a chlorine substituent. This compound has garnered attention for its potential biological activities, which are essential for understanding its implications in both environmental and health contexts.

  • Molecular Formula : C10_{10}H13_{13}Cl
  • Molecular Weight : Approximately 154.62 g/mol
  • Structural Characteristics : The compound exhibits characteristics typical of chlorinated aromatic hydrocarbons, influencing its reactivity and biological interactions.

Toxicological Studies

Research indicates that this compound may exhibit various biological activities due to its structural properties. Toxicological assessments have shown that chlorinated aromatic compounds can lead to adverse health effects, including carcinogenicity and neurotoxicity. For instance, studies have demonstrated that exposure to chlorinated compounds can result in liver and kidney damage, as well as respiratory issues when inhaled or ingested .

Case Studies

  • Neurotoxicity Assessment : A study evaluated the neurotoxic effects of chlorinated hydrocarbons, including this compound. The findings indicated that chronic exposure could lead to cognitive impairments and neurological disorders in animal models .
  • Carcinogenic Potential : Research conducted by the Environmental Protection Agency (EPA) highlighted the potential carcinogenic risks associated with long-term exposure to chlorinated compounds. In particular, studies on similar compounds showed an increased incidence of tumors in laboratory animals subjected to prolonged inhalation of these substances .
  • Environmental Impact : The degradation of this compound in aquatic environments was investigated, revealing that it could bioaccumulate in aquatic organisms, leading to toxic effects on fish and other wildlife .

Interaction Studies

The biological activity of this compound is also influenced by its interactions with other chemical agents. Research has focused on how this compound interacts with enzymes and receptors in biological systems:

  • Enzyme Inhibition : Studies indicate that chlorinated aromatic compounds can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .
  • Receptor Binding : Investigations into receptor binding affinities suggest that this compound may interact with various neurotransmitter receptors, potentially altering normal physiological functions .

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Characteristics
4-ChlorotolueneAromaticCommonly used as a solvent and intermediate
1-Chloro-2-butylbenzeneAromaticUsed in similar synthetic applications
1-(Chloromethyl)-4-methylbenzeneAromaticPotentially more reactive due to chloromethyl group
4-BromotolueneAromaticSimilar reactivity patterns as chlorinated derivatives
3-ChloroanilineAromatic amineExhibits different biological activity due to amino group

This table illustrates how variations in substituents can significantly influence the reactivity and biological activity of these compounds.

Comparison with Similar Compounds

Table 1: Comparison of Chlorinated Toluene Derivatives

Compound Name Substituent Structure Halogen Chain Length Key Properties/Applications References
1-(1-Chlorobutan-2-yl)-4-methylbenzene -CH(CH2CH2Cl)CH2- Cl C4 Intermediate for synthesis; steric hindrance likely Inferred
1-(1-Chloropropan-2-yl)-4-methylbenzene -CH(CH2Cl)CH3- Cl C3 Shorter chain; higher volatility
1-(2-Fluoropropyl)-4-methylbenzene -CH2CH(F)CH3- F C3 Lower boiling point (fluorine effect)
1-(3-Chloroprop-1-yn-1-yl)-4-methylbenzene -C≡C-CH2Cl Cl C3 (alkyne) Alkyne reactivity (e.g., click chemistry)
  • Halogen Type : Fluorinated analogs (e.g., 1-(2-fluoropropyl)-4-methylbenzene) exhibit distinct electronic properties. Fluorine’s electronegativity enhances dipole moments but reduces polarizability, affecting solubility and boiling points .

Functional Group Variations

Table 2: Impact of Functional Groups on Reactivity

Compound Name Functional Group Key Reactivity Applications References
This compound Alkyl chloride Nucleophilic substitution (e.g., SN2) Intermediate for alkylation reactions Inferred
(Z)-1-(2-Fluoro-2-nitrovinyl)-4-methylbenzene Nitrovinyl Electrophilic addition; photoredox catalysis Photochemical studies
N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-chlorobenzamide Amide, trichloroethyl Hydrogen bonding; potential bioactivity Drug discovery scaffolds
  • Chlorine vs. Nitro Groups : Chlorine in this compound facilitates substitution reactions, whereas nitrovinyl groups (as in ) enable conjugation and redox activity, making them suitable for photoredox applications .
  • Amide Derivatives : Compounds like N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-chlorobenzamide demonstrate how hybrid functional groups (amide + chlorine) expand utility in medicinal chemistry .

Steric and Environmental Considerations

  • Steric Effects : Bulkier substituents (e.g., t-butyl in n-t-butyltoluene) hinder ring reactions compared to linear chains in this compound .
  • Regulatory Data : Toluene derivatives with chlorinated or branched substituents often face stricter regulations due to toxicity. For example, n-t-butyltoluene has a maximum allowed concentration of 0.5 mg/m³, suggesting similar chlorinated compounds may require careful handling .

Research Findings and Data Gaps

  • Biological Data : While Hsp90α binding assays are reported for purine-based inhibitors , analogous studies on chlorinated toluenes are absent, representing a research gap.

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